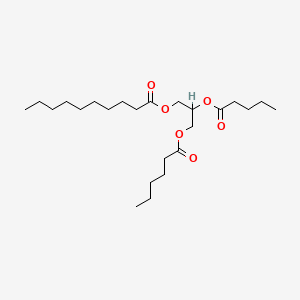
(3-Hexanoyloxy-2-pentanoyloxypropyl) decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoic acid mixed esters with 2-ethylhexanoic acid, heptanoic acid, hexanoic acid, trimethylolpropane, and valeric acid are a group of complex esters formed by the reaction of decanoic acid with various other carboxylic acids and trimethylolpropane. These esters are known for their unique chemical properties and are used in various industrial applications due to their stability and performance characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid mixed esters involves esterification reactions where decanoic acid reacts with 2-ethylhexanoic acid, heptanoic acid, hexanoic acid, valeric acid, and trimethylolpropane. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the removal of water, which drives the esterification process to completion .
Industrial Production Methods
Industrial production of these mixed esters often involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The resulting esters are then purified through distillation to remove any unreacted acids and by-products. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Decanoic acid mixed esters can undergo various chemical reactions, including:
Hydrolysis: Breaking down into the constituent acids and alcohols in the presence of water and an acid or base catalyst.
Transesterification: Reaction with another alcohol to form a different ester.
Oxidation: Reaction with oxidizing agents to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Decanoic acid, 2-ethylhexanoic acid, heptanoic acid, hexanoic acid, valeric acid, and trimethylolpropane.
Transesterification: New esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Decanoic acid mixed esters have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as solvents in various chemical reactions.
Biology: Studied for their effects on lipid metabolism and potential therapeutic uses in metabolic disorders.
Medicine: Investigated for their antimicrobial properties and potential use in drug formulations.
Industry: Utilized as plasticizers, lubricants, and in the production of biodegradable polymers
Wirkmechanismus
The mechanism of action of decanoic acid mixed esters involves their interaction with cellular membranes and enzymes. These esters can integrate into lipid bilayers, affecting membrane fluidity and permeability. They may also interact with enzymes involved in lipid metabolism, influencing metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fatty acids, C16-18 and C18-unsaturated, hexaesters with dipentaerythritol .
Decanoic acid, mixed esters with dipentaerythritol, octanoic acid, and valeric acid: .
Triisononanoic acid, triester with 2,2’-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] tris(2-ethylhexanoate): .
Uniqueness
Decanoic acid mixed esters with 2-ethylhexanoic acid, heptanoic acid, hexanoic acid, trimethylolpropane, and valeric acid are unique due to their specific combination of carboxylic acids and trimethylolpropane. This combination imparts distinct physical and chemical properties, such as enhanced stability, lower volatility, and improved performance in various applications compared to other similar esters .
Eigenschaften
Molekularformel |
C24H44O6 |
|---|---|
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
(3-hexanoyloxy-2-pentanoyloxypropyl) decanoate |
InChI |
InChI=1S/C24H44O6/c1-4-7-10-11-12-13-15-18-23(26)29-20-21(30-24(27)16-9-6-3)19-28-22(25)17-14-8-5-2/h21H,4-20H2,1-3H3 |
InChI-Schlüssel |
NFJPVPFTKSGEBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



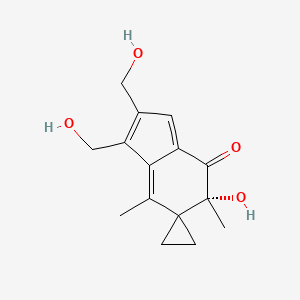

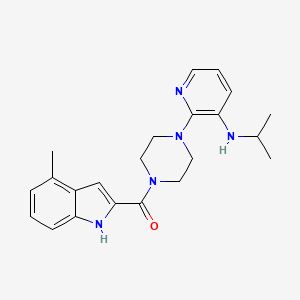
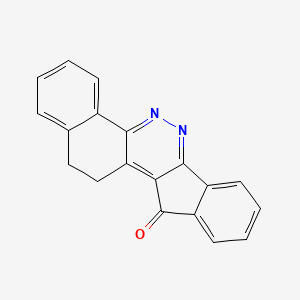
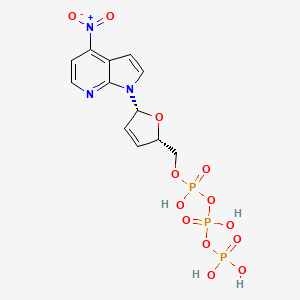

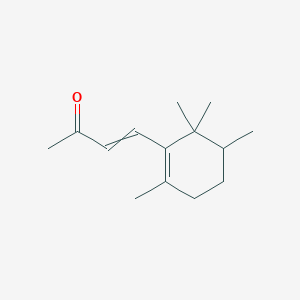

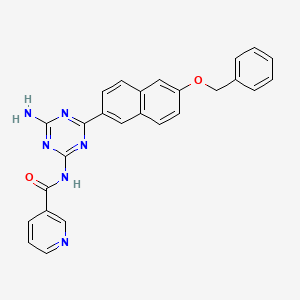
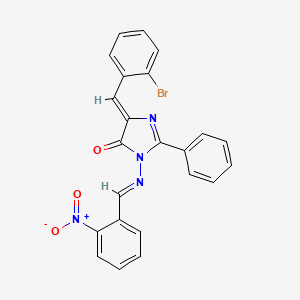

![3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-acetyloxyethylcarbamoyl)-2,4,6-triiodobenzoic acid](/img/structure/B12784022.png)
![N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-phenylpropanamide](/img/structure/B12784044.png)
